molecular formula C22H23N3O3 B2709177 1-Benzoyl-N-[3-(2-oxoazetidin-1-yl)phenyl]piperidine-4-carboxamide CAS No. 2224469-46-7

1-Benzoyl-N-[3-(2-oxoazetidin-1-yl)phenyl]piperidine-4-carboxamide

Katalognummer B2709177
CAS-Nummer: 2224469-46-7
Molekulargewicht: 377.444
InChI-Schlüssel: HEIWOGIILNAZRW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Benzoyl-N-[3-(2-oxoazetidin-1-yl)phenyl]piperidine-4-carboxamide, also known as AZD9291 or osimertinib, is a third-generation irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has been developed for the treatment of non-small cell lung cancer (NSCLC).

Wirkmechanismus

1-Benzoyl-N-[3-(2-oxoazetidin-1-yl)phenyl]piperidine-4-carboxamide irreversibly binds to the ATP-binding site of EGFR, inhibiting its tyrosine kinase activity and downstream signaling pathways (Cross et al., 2015). Unlike first-generation EGFR TKIs, which selectively target the activating EGFR mutations, this compound also targets the T790M mutation, which is associated with acquired resistance to first-generation EGFR TKIs.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis and cell cycle arrest in EGFR-mutant NSCLC cells, as well as inhibit tumor growth in xenograft models (Cross et al., 2015). In clinical trials, this compound has demonstrated favorable safety and tolerability profiles, with the most common adverse events being diarrhea, rash, and nausea (Mok et al., 2017).

Vorteile Und Einschränkungen Für Laborexperimente

1-Benzoyl-N-[3-(2-oxoazetidin-1-yl)phenyl]piperidine-4-carboxamide has several advantages for lab experiments, including its high potency and selectivity for EGFR-mutant NSCLC cells, as well as its ability to target the T790M mutation. However, one limitation of this compound is its irreversible binding to EGFR, which may limit its use in combination with other targeted therapies.

Zukünftige Richtungen

Several future directions for 1-Benzoyl-N-[3-(2-oxoazetidin-1-yl)phenyl]piperidine-4-carboxamide research include the development of combination therapies, identification of biomarkers for patient selection, and investigation of its efficacy in other EGFR-mutant cancers, such as head and neck squamous cell carcinoma (Soria et al., 2018). Additionally, the optimization of dosing schedules and the investigation of mechanisms of acquired resistance to this compound are important areas of future research.
Conclusion
In conclusion, this compound is a third-generation irreversible EGFR TKI that has shown promising results in the treatment of EGFR-mutant NSCLC, including those with the T790M mutation. Its high potency and selectivity for EGFR-mutant NSCLC cells make it a valuable tool for lab experiments and clinical trials. Future research directions include the development of combination therapies and identification of biomarkers for patient selection.

Synthesemethoden

The synthesis of 1-Benzoyl-N-[3-(2-oxoazetidin-1-yl)phenyl]piperidine-4-carboxamide involves a series of chemical reactions starting from the commercially available 4-bromoaniline. The detailed synthesis method has been described in the literature (Cross et al., 2015). Briefly, 4-bromoaniline is first converted to 4-bromo-N-(3-chloro-4-fluorophenyl)benzamide, which is then reacted with 2-chloro-4,5-difluoroaniline to form the intermediate 4-bromo-N-(3-chloro-4-fluorophenyl)-2-chloro-4,5-difluorobenzamide. The final step involves the reaction of the intermediate with piperidine-4-carboxylic acid to produce this compound.

Wissenschaftliche Forschungsanwendungen

1-Benzoyl-N-[3-(2-oxoazetidin-1-yl)phenyl]piperidine-4-carboxamide has been extensively studied in preclinical and clinical settings for the treatment of NSCLC. In preclinical studies, this compound has shown potent activity against EGFR-mutant NSCLC cells, including those with the T790M mutation, which is a common resistance mechanism to first-generation EGFR TKIs (Cross et al., 2015). In clinical trials, this compound has demonstrated high response rates and durable responses in patients with EGFR-mutant NSCLC, including those with the T790M mutation (Mok et al., 2017).

Eigenschaften

IUPAC Name

1-benzoyl-N-[3-(2-oxoazetidin-1-yl)phenyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c26-20-11-14-25(20)19-8-4-7-18(15-19)23-21(27)16-9-12-24(13-10-16)22(28)17-5-2-1-3-6-17/h1-8,15-16H,9-14H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEIWOGIILNAZRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC(=CC=C2)N3CCC3=O)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.